4-Chloro-3-oxo-N-(o-tolyl)butyramide
Description
Structure
3D Structure
Properties
CAS No. |
84030-14-8 |
|---|---|
Molecular Formula |
C11H12ClNO2 |
Molecular Weight |
225.67 g/mol |
IUPAC Name |
4-chloro-N-(2-methylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C11H12ClNO2/c1-8-4-2-3-5-10(8)13-11(15)6-9(14)7-12/h2-5H,6-7H2,1H3,(H,13,15) |
InChI Key |
ONEXMWICVGEHEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(=O)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 3 Oxo N O Tolyl Butyramide and Analogues
Precursor Compounds and Starting Materials
The primary starting materials for the synthesis of 4-Chloro-3-oxo-N-(o-tolyl)butyramide are fundamental industrial chemicals. The two main precursors are o-toluidine (B26562) and a four-carbon β-keto acid derivative .
o-Toluidine (2-methylaniline) is an aromatic amine produced industrially by the nitration of toluene (B28343) to yield 2-nitrotoluene, followed by hydrogenation of the nitro group. It is a colorless liquid that may darken upon exposure to air and light.
For the four-carbon backbone, diketene (B1670635) is a highly versatile and reactive starting material. Diketene can be used to generate the acetoacetyl group, which is a key structural feature of the target molecule. An alternative precursor for the chlorinated backbone is 4-chloroacetoacetyl chloride , which can be synthesized from diketene.
A summary of the key precursors is provided in the table below.
| Precursor Compound | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |
| o-Toluidine | C₇H₉N | 107.15 | Aromatic amine component |
| Diketene | C₄H₄O₂ | 84.07 | Source of the acetoacetyl group |
| 4-Chloroacetoacetyl chloride | C₄H₄Cl₂O₂ | 154.98 | Chlorinated four-carbon backbone |
| Chlorine | Cl₂ | 70.90 | Chlorinating agent |
Reaction Pathways and Synthetic Routes
The synthesis of this compound can be approached through several reaction pathways. The most plausible routes involve either the initial formation of an acetoacetamide (B46550) followed by chlorination, or the direct reaction of a pre-chlorinated building block with o-toluidine.
Amide Bond Formation Strategies
The formation of the amide bond is a critical step in the synthesis. This is typically achieved by reacting o-toluidine with a suitable acetoacetylating agent.
One well-established method is the reaction of o-toluidine with diketene . This reaction, often carried out in an aqueous medium, leads to the formation of N-(o-tolyl)-3-oxobutyramide, also known as acetoacet-o-toluidide. The process involves the simultaneous feeding of o-toluidine and diketene into a reactor, which can result in high yields and purity of the acetoacetanilide (B1666496) product.
Alternatively, the amide bond can be formed by reacting o-toluidine with an activated carboxylic acid derivative , such as an acyl chloride. In the context of synthesizing the final product directly, 4-chloroacetoacetyl chloride would be the ideal reactant. The reaction of an amine with an acyl chloride is a common and efficient method for amide synthesis. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Chloro- and Keto-Group Introduction and Modification
The introduction of the chloro and keto functionalities is integral to the synthesis. The 3-oxo (keto) group is inherent to the acetoacetyl moiety, which is typically introduced using diketene or its derivatives.
The introduction of the chlorine atom at the 4-position can be achieved in two primary ways:
Chlorination of a precursor: N-(o-tolyl)-3-oxobutyramide can be synthesized first, followed by a chlorination step. The chlorination of acetoacetanilides can be a complex reaction, and the selectivity for the 4-position would need to be carefully controlled to avoid chlorination of the aromatic ring.
Use of a chlorinated building block: A more direct approach involves the use of a pre-chlorinated precursor. 4-chloroacetoacetyl chloride is a key intermediate for this purpose. It can be synthesized by the reaction of diketene with chlorine gas, often in a solvent like dichloromethane (B109758). The subsequent reaction of 4-chloroacetoacetyl chloride with o-toluidine directly yields the target molecule, this compound.
Optimization of Reaction Conditions
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions. Key parameters to consider include temperature, solvent, and the use of catalysts or bases.
For the acetoacetylation of o-toluidine with diketene , the reaction is often performed in water. Maintaining the temperature, for instance at 25-30°C, and ensuring efficient stirring are important for achieving high yields.
In the reaction of o-toluidine with 4-chloroacetoacetyl chloride , the choice of solvent and base is critical. Aprotic solvents such as dichloromethane or acetonitrile (B52724) are commonly used. A non-nucleophilic base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), is typically added to scavenge the HCl produced during the reaction. The reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and to minimize side product formation.
For the synthesis of 4-chloroacetoacetyl chloride from diketene and chlorine , the reaction is highly exothermic and requires careful temperature control. The use of a wiped film reactor and cooling can help to manage the heat generated and prevent decomposition of the heat-sensitive product.
Advanced Purification and Isolation Techniques
Following the synthesis, the crude product needs to be purified to remove unreacted starting materials, byproducts, and other impurities. Chromatographic methods are powerful tools for achieving high purity.
Chromatographic Separation Methods (e.g., HPLC, Column Chromatography)
Column chromatography is a widely used technique for the purification of organic compounds on a laboratory scale. For a compound like this compound, a normal-phase column with silica (B1680970) gel as the stationary phase would be suitable. The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is commonly used. The polarity of the eluent can be gradually increased to elute compounds with different polarities.
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and faster separation times. For the analysis and purification of butyramide (B146194) derivatives, reversed-phase HPLC is often employed.
A typical reversed-phase HPLC setup for a compound like this compound might involve:
Stationary Phase: A C18 column, which is a non-polar stationary phase.
Mobile Phase: A mixture of a polar solvent, such as water or a buffer solution, and a less polar organic solvent, like acetonitrile or methanol (B129727). The composition of the mobile phase can be isocratic (constant) or a gradient (changing over time) to achieve optimal separation.
Detection: A UV detector is commonly used for aromatic compounds, with the detection wavelength set to an absorbance maximum of the analyte.
The following table provides a hypothetical example of HPLC conditions that could be a starting point for the analysis of this compound, based on methods for similar compounds.
| Parameter | Condition |
| Column | Reversed-phase C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
These conditions would require empirical optimization to achieve the best separation and quantification for this specific compound.
Recrystallization and Crystallization Strategies
Recrystallization is a pivotal technique for the purification of solid organic compounds like this compound. The selection of an appropriate solvent system is paramount for achieving high purity and a good yield of crystalline material. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
Common strategies for the crystallization of acetoacetanilide derivatives involve the use of polar protic solvents such as ethanol (B145695) or isopropanol, often in combination with water as an anti-solvent. The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by filtration to remove insoluble impurities. The filtrate is then allowed to cool slowly, promoting the formation of well-defined crystals. If the solution is supersaturated, techniques such as scratching the inner surface of the flask or seeding with a small crystal of the pure compound can be employed to induce crystallization.
For analogous compounds, single crystals suitable for X-ray diffraction have been successfully grown from ethanol solutions by slow evaporation. nih.gov The choice of solvent can significantly influence crystal packing and morphology, which in turn affects the physical properties of the compound. Hydrogen bonding plays a crucial role in the crystallization process of amides, and solvents capable of hydrogen bonding can either facilitate or hinder crystal formation depending on the specific molecular structure. nbinno.com
| Strategy | Description | Key Considerations |
| Solvent Selection | The compound should have high solubility in the chosen solvent at elevated temperatures and low solubility at lower temperatures. | Polarity, boiling point, and potential for hydrogen bonding with the solute. |
| Cooling Rate | Slow cooling generally promotes the formation of larger, more perfect crystals. | Rapid cooling can lead to the precipitation of smaller, less pure crystals. |
| Inducing Crystallization | Methods like seeding or scratching the flask can be used if crystals do not form spontaneously. | The seed crystals must be of high purity to avoid propagating impurities. |
| Solvent/Anti-Solvent | An anti-solvent, in which the compound is insoluble, can be added to a solution to induce precipitation. | The anti-solvent should be miscible with the primary solvent. |
Structural Elucidation and Purity Assessment Methods in Synthesis
The confirmation of the chemical structure and the assessment of purity are critical steps in the synthesis of this compound. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the o-tolyl and chloro-substituted rings, the amide proton (N-H), the methylene (B1212753) protons (-CH₂-), and the methyl protons (-CH₃). The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the phenyl rings. The amide proton would likely appear as a broad singlet, and its chemical shift could be solvent-dependent. The methylene protons adjacent to the carbonyl group and the chlorine atom would exhibit a characteristic chemical shift, and the methyl protons of the tolyl group and the acetyl group would appear as singlets in their respective expected regions.
¹³C NMR: The carbon-13 NMR spectrum would provide information on the number and types of carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbons (amide and ketone), the aromatic carbons (with and without substituents), the methylene carbon, and the methyl carbons. The chemical shifts of the carbons attached to the chlorine atom and the nitrogen atom would be particularly informative.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this compound, the molecular ion peak would be expected, corresponding to its molecular weight. The isotopic pattern of the molecular ion peak, showing signals for both ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, would be a key indicator of the presence of a chlorine atom in the molecule. Fragmentation patterns would likely involve the cleavage of the amide bond and the loss of small molecules like CO or CH₂CO.
HPLC is a widely used technique to assess the purity of pharmaceutical intermediates and other organic compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, would be a suitable starting point for the purity analysis of this compound. The compound would be detected using a UV detector, typically at a wavelength where the aromatic rings exhibit strong absorbance. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Analytical Technique | Information Obtained | Expected Observations for this compound |
| ¹H NMR | Proton environment, chemical shifts, coupling constants. | Signals for aromatic, amide, methylene, and methyl protons with characteristic splitting patterns. |
| ¹³C NMR | Carbon skeleton, number and type of carbon atoms. | Resonances for carbonyl, aromatic, methylene, and methyl carbons. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Molecular ion peak with a characteristic isotopic pattern for chlorine. |
| HPLC | Purity and presence of impurities. | A major peak corresponding to the product and minor peaks for any impurities. |
Challenges and Innovations in the Synthesis of this compound
The synthesis of acetoacetanilides, including this compound, is a well-established process, but it is not without its challenges. Innovations in synthetic methodologies are continuously being explored to address these challenges, with a focus on improving efficiency, safety, and sustainability.
One of the primary challenges in the synthesis of β-ketoamides is the potential for side reactions, such as self-condensation of the starting materials or the formation of impurities that are difficult to separate from the desired product. The reaction conditions, including temperature, reaction time, and the choice of catalyst, must be carefully controlled to maximize the yield of the target compound and minimize the formation of byproducts.
Chemical Reactivity and Transformation Studies of 4 Chloro 3 Oxo N O Tolyl Butyramide
General Reaction Types of the Butyramide (B146194) and o-Tolyl Moieties
The reactivity of 4-Chloro-3-oxo-N-(o-tolyl)butyramide can be understood by considering the characteristic reactions of its core structures. The β-keto amide portion of the molecule is known to undergo a variety of transformations, including oxidation and reduction of the ketone, as well as substitution reactions at the α-carbon. The chloromethyl ketone functionality is a potent electrophile, readily participating in substitution reactions. The o-tolyl group, an aromatic ring, can also undergo substitution, although the conditions required are typically harsher than those for the aliphatic portion of the molecule.
The oxidation of β-keto amides can lead to the formation of vicinal tricarbonyl amides, which are valuable synthetic intermediates. A common method for this transformation is the use of hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA). organic-chemistry.orgnih.gov This reagent facilitates the direct oxidation of the α-carbon of the β-keto amide. While specific studies on this compound are not prevalent in the literature, the general mechanism for this type of reaction suggests that it would proceed to yield the corresponding α-hydroxy or α,β-diketo derivative. The reaction is typically carried out in a mixed solvent system, such as acetonitrile (B52724) and water, at elevated temperatures. organic-chemistry.org The presence of the chlorine atom on the terminal carbon may influence the reaction's outcome, potentially leading to side reactions or requiring modified conditions.
A plausible oxidation reaction is presented in the table below, based on known transformations of similar β-keto amides.
| Reactant | Reagent | Product |
| This compound | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | 4-Chloro-2,3-dioxo-N-(o-tolyl)butyramide |
This table illustrates a potential oxidation pathway based on the reactivity of analogous compounds.
The ketone group within the β-keto amide moiety is susceptible to reduction to a secondary alcohol. A variety of reducing agents can be employed for this purpose, with the choice of reagent influencing the stereoselectivity of the reaction. Common reducing agents include sodium borohydride (B1222165) and lithium aluminum hydride. For more selective reductions, particularly in the presence of other reducible functional groups, specialized reagents may be used. The reduction of β-keto amides can lead to the formation of β-hydroxy amides, which are important chiral building blocks in the synthesis of biologically active molecules. researchgate.net
The general reduction of the ketone in this compound would yield 4-Chloro-3-hydroxy-N-(o-tolyl)butyramide. The stereochemical outcome of this reduction would be dependent on the specific reducing agent and reaction conditions employed.
| Reactant | Reagent | Product |
| This compound | Sodium borohydride (NaBH4) | 4-Chloro-3-hydroxy-N-(o-tolyl)butyramide |
This table shows a probable reduction reaction based on the known reactivity of β-keto amides.
The aliphatic portion of this compound possesses two primary sites for substitution: the α-carbon and the carbon bearing the chlorine atom. The chloromethyl ketone is a strong electrophile and is highly susceptible to nucleophilic substitution (SN2) reactions. A wide range of nucleophiles, including amines, thiols, and halides, can displace the chloride ion. nih.gov This reactivity is a key feature in the use of this compound as a synthetic intermediate.
The α-carbon, situated between two carbonyl groups, is acidic and can be deprotonated to form an enolate. This enolate is a potent nucleophile and can participate in various alkylation and acylation reactions.
The o-tolyl aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The methyl group on the ring is an ortho-, para-director and is activating. However, these reactions typically require strong electrophiles and harsher conditions than the reactions on the aliphatic backbone.
| Reaction Type | Reagent/Nucleophile | Product |
| Nucleophilic Substitution (on C4) | Ammonia (NH3) | 4-Amino-3-oxo-N-(o-tolyl)butyramide |
| α-Alkylation | Sodium hydride (NaH), then Methyl iodide (CH3I) | 4-Chloro-2-methyl-3-oxo-N-(o-tolyl)butyramide |
| Electrophilic Aromatic Substitution | Nitric acid (HNO3), Sulfuric acid (H2SO4) | 4-Chloro-3-oxo-N-(4-nitro-o-tolyl)butyramide |
This interactive table provides examples of potential substitution reactions.
Role as a Synthetic Intermediate in Organic Synthesis
The multiple reactive sites of this compound make it a valuable precursor in the synthesis of more complex molecules, particularly heterocyclic compounds.
The 1,3-dicarbonyl functionality of the β-keto amide moiety is a classic synthon for the construction of various heterocyclic rings. By reacting with dinucleophiles, a range of five- and six-membered rings can be formed.
One of the most well-documented applications of β-keto esters and amides is in the synthesis of pyridazinone derivatives. biomedpharmajournal.orgresearchgate.net The reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives is a fundamental method for constructing the pyridazinone ring system. nih.gov
In the case of this compound, reaction with hydrazine hydrate (B1144303) would be expected to proceed via initial condensation at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the pyridazinone ring. The presence of the chlorine atom offers a handle for further functionalization of the resulting pyridazinone.
The general reaction scheme is as follows:
| Reactants | Product |
| This compound + Hydrazine hydrate (N2H4·H2O) | 6-(Chloromethyl)-1,6-dihydro-1-(o-tolyl)pyridazin-3(2H)-one |
This table outlines the expected synthesis of a pyridazinone derivative.
Heterocyclic Compound Synthesis
Synthesis of Dihydropyridine (B1217469) and Fused Pyridine (B92270) Systems
This compound serves as a versatile precursor in the synthesis of various heterocyclic systems, including dihydropyridines and fused pyridines. Its reactive β-ketoamide functionality is central to these transformations.
The most prominent application is in the Hantzsch dihydropyridine synthesis, a one-pot condensation reaction involving a β-ketoester (or in this case, a β-ketoamide), an aldehyde, and a source of ammonia. thermofisher.com Two equivalents of this compound can react with an aldehyde and ammonium (B1175870) acetate (B1210297) to yield symmetrically substituted 1,4-dihydropyridine (B1200194) derivatives. thepharmajournal.com This multicomponent reaction is valued for its efficiency in creating complex molecules from simple starting materials. ukm.myorientjchem.org The resulting dihydropyridine core is a key pharmacophore in a class of calcium channel blockers. thepharmajournal.com
Furthermore, the reactive nature of this compound allows for its use in the construction of fused pyridine ring systems. For instance, derivatives of this compound can be reacted with other reagents to form bicyclic structures like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. mdpi.comnih.gov These reactions typically involve the cyclization of intermediates formed by the reaction of the ketoamide with bifunctional reagents. researchgate.net
Table 1: Synthesis of Pyridine-Based Systems
| Product Class | General Reaction Type | Key Reagents |
|---|---|---|
| 1,4-Dihydropyridines | Hantzsch Synthesis | Aldehyde, Ammonium Acetate |
| Pyrido[2,3-d]pyrimidines | Cyclocondensation | Ethyl Acetoacetate (B1235776), Urea (B33335) |
Incorporation into Quinoxaline (B1680401) Frameworks
The classical synthesis of quinoxalines involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. chim.itnih.gov While this compound is a β-ketoamide and not a 1,2-dicarbonyl compound, it can be chemically transformed into a suitable precursor for quinoxaline synthesis.
One potential pathway involves the oxidation of the active methylene (B1212753) group (C2) of the β-ketoamide to create a vicinal tricarbonyl species. Such transformations can be achieved using oxidizing agents like phenyliodine(III) bis(trifluoroacetate) (PIFA). The resulting 2,3,4-tricarbonyl intermediate can then be reacted in a one-pot synthesis with an o-phenylenediamine. The diamine undergoes a condensation reaction with two of the carbonyl groups to form the quinoxaline ring system. acs.org This method allows for the incorporation of the amide side chain into the final quinoxaline structure, providing a route to highly functionalized quinoxaline derivatives. acs.org
Table 2: Quinoxaline Synthesis Pathway
| Step | Process | Reagent | Intermediate/Product |
|---|---|---|---|
| 1 | Oxidation | Phenyliodine(III) bis(trifluoroacetate) | Vicinal Tricarbonyl Amide |
Application in Azo Coupling Reactions
The active methylene group at the C2 position of this compound is sufficiently acidic to participate in azo coupling reactions. This reaction occurs between an aryldiazonium salt, which acts as an electrophile, and a carbanion or another nucleophilic species. wikipedia.orgorganic-chemistry.org In this case, the β-ketoamide serves as the carbon nucleophile.
The reaction is typically carried out in a mildly acidic or neutral solution. The aryldiazonium ion attacks the nucleophilic carbon at the C2 position, resulting in the formation of a new carbon-nitrogen bond and yielding an arylazo derivative. jchemrev.com These resulting azo compounds are often highly colored due to their extended conjugated systems and are the basis for many synthetic dyes and pigments. wikipedia.orgjchemrev.com This reactivity highlights the utility of this compound as a coupling component in the synthesis of azo compounds.
Construction of Complex Molecular Architectures
The inherent reactivity of this compound makes it a valuable building block for the synthesis of complex molecular architectures and fused heterocyclic systems. Its ability to participate in multicomponent reactions and subsequent cyclizations provides access to a diverse range of molecular scaffolds.
As previously discussed, it is a key component in the synthesis of fused pyridine systems like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. mdpi.comnih.govresearchgate.net These syntheses often involve a sequence of reactions where the initial ketoamide is first modified and then undergoes an intramolecular cyclization to form the final fused-ring product. The specific architecture obtained depends on the choice of the secondary reagent. For example, reaction with hydrazine derivatives leads to pyrazolo-fused systems, while reaction with reagents like urea or ethyl acetoacetate can lead to pyrimidine-fused systems. mdpi.com This modularity allows for the systematic construction of diverse and complex heterocyclic libraries from a common starting material.
Tautomerism and Isomeric Equilibria of the 3-Oxo Group
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. masterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, primarily through the migration of a proton and the shifting of double bonds. libretexts.org
In the keto form, the compound exists with a standard ketone (C=O) at the C3 position and a methylene group (CH2) at C2. In the enol form, a proton from the α-carbon (C2) migrates to the carbonyl oxygen, resulting in a hydroxyl group (C-OH) and a carbon-carbon double bond between C2 and C3 (C=C). libretexts.org
The equilibrium between these two forms is influenced by several factors, including solvent polarity, temperature, and intramolecular hydrogen bonding. masterorganicchemistry.comnih.gov Generally, the keto form is thermodynamically more stable due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.org However, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen, creating a stable six-membered pseudo-ring. youtube.com In non-polar solvents, which cannot disrupt this internal hydrogen bond, the proportion of the enol tautomer is often higher. nih.gov
Hydrazone-Azine Tautomerism in Related Systems
When this compound undergoes an azo coupling reaction, the resulting product exhibits its own form of tautomerism, specifically azo-hydrazone tautomerism. researchgate.net The product, an α-arylazo-β-ketoamide, can exist as two distinct isomers: the azo form, containing an N=N double bond, and the hydrazone form, containing a C=N double bond and an N-H single bond. purdue.edu
Mechanistic Investigations of Key Transformations
The chemical versatility of this compound stems from its unique arrangement of functional groups: a reactive secondary amide, an enolizable β-dicarbonyl system, and a terminal electrophilic chloromethyl group. This architecture allows for a variety of intramolecular and intermolecular transformations, leading to the formation of diverse heterocyclic scaffolds. Mechanistic investigations into these key transformations, primarily through kinetic studies, isotopic labeling, and computational modeling of analogous systems, have provided significant insights into the underlying reaction pathways.
A pivotal aspect of the reactivity of this compound is the acidity of the α-protons situated between the two carbonyl groups. In the presence of a base, deprotonation occurs to form a stabilized enolate, which is a key intermediate in many of the subsequent reactions. The equilibrium between the keto and enol tautomers is crucial and is influenced by the solvent and the nature of the base employed.
One of the most significant transformations of this compound is its intramolecular cyclization. Under basic conditions, the generated enolate can undergo an intramolecular nucleophilic attack on the carbon atom bearing the chlorine atom. This process, a 5-exo-tet cyclization, results in the formation of a five-membered heterocyclic ring, specifically a substituted γ-lactam. The reaction is generally considered to be irreversible due to the formation of a stable cyclic product and the expulsion of the chloride ion.
Computational studies on analogous N-aryl-4-chloroacetoacetamides have elucidated the transition state geometry for this cyclization. These studies suggest a chair-like transition state where the nucleophilic enolate carbon and the electrophilic chloromethyl carbon are brought into close proximity. The o-tolyl group on the amide nitrogen can exert a steric influence on the preferred conformation of this transition state, thereby affecting the reaction rate.
Table 1: Proposed Intermediates in the Intramolecular Cyclization of this compound
| Intermediate | Structure | Role in Mechanism | Method of Investigation (Analogous Systems) |
| Enolate | [Chemical structure of the enolate of this compound] | Key nucleophile | Spectroscopic studies (NMR, IR) |
| Transition State | [Hypothetical structure of the 5-exo-tet transition state] | Rate-determining step | Computational modeling (DFT calculations) |
| γ-Lactam Product | [Chemical structure of the cyclized γ-lactam product] | Final product | X-ray crystallography, NMR spectroscopy |
Another key transformation involves the reaction of this compound with external nucleophiles. The chloromethyl group serves as a prime target for nucleophilic substitution reactions. For instance, reaction with primary amines can lead to the formation of substituted 1,4-diazepan-5-ones. The proposed mechanism for this transformation involves an initial SN2 reaction where the amine displaces the chloride ion. This is followed by an intramolecular condensation between the newly introduced secondary amine and one of the carbonyl groups of the β-dicarbonyl system, leading to the formation of a seven-membered ring.
Kinetic studies on similar reactions have shown that the first step, the nucleophilic substitution, is often the rate-determining step. The rate of this step is highly dependent on the nucleophilicity of the amine and the steric hindrance around the electrophilic center. The subsequent cyclization is typically faster and is often acid or base-catalyzed.
Table 2: Mechanistic Steps in the Reaction with Primary Amines
| Step | Description | Key Features |
| 1 | Nucleophilic attack of the primary amine on the chloromethyl group. | SN2 mechanism, formation of a secondary amine intermediate. |
| 2 | Intramolecular attack of the secondary amine on a carbonyl group. | Formation of a hemiaminal intermediate. |
| 3 | Dehydration of the hemiaminal. | Formation of an enamine within the seven-membered ring. |
| 4 | Tautomerization. | Formation of the final 1,4-diazepan-5-one (B1224613) product. |
Furthermore, the β-dicarbonyl moiety of this compound can participate in condensation reactions with dinucleophiles, such as hydrazine and its derivatives, to form various five- and six-membered heterocyclic rings. For example, reaction with hydrazine hydrate can lead to the formation of a substituted pyridazinone. The mechanism is believed to proceed through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration. The regioselectivity of the initial attack of the unsymmetrical dinucleophile is a key aspect of these mechanistic investigations.
Structure Activity Relationship Sar and Molecular Design Principles for 4 Chloro 3 Oxo N O Tolyl Butyramide Analogues
Influence of Functional Group Substituents on Molecular Interactions
Effects of Chloro-Substituents on Reactivity and Molecular Recognition
The chlorine atom at the 4-position of the butyramide (B146194) chain significantly influences the compound's reactivity. As an electronegative atom, it exerts a powerful electron-withdrawing inductive effect. This effect can increase the acidity of the adjacent methylene (B1212753) protons (at the C2 position), making them more susceptible to deprotonation. This is a key factor in the reactivity of related molecules, often facilitating enolate formation which is a precursor to various chemical reactions.
The presence of a halogen can also introduce the possibility of halogen bonding, a non-covalent interaction where the chlorine atom acts as an electrophilic region (the σ-hole) and can interact with nucleophilic sites on a target molecule. The strategic placement of a chloro-substituent is a common tactic in drug design to enhance binding affinity and specificity. Studies on other chlorinated compounds have shown that this group can be pivotal for locking a molecule into a specific, biologically active conformation.
Role of the o-Tolyl Moiety in Molecular Architecture
Furthermore, the tolyl group provides a hydrophobic surface that can engage in van der Waals and π-stacking interactions. The electronic properties of the tolyl ring, being weakly electron-donating, can also modulate the electronic character of the amide nitrogen.
Impact of the 3-Oxo Group on Conformation and Reactivity
The ketone at the 3-position (a β-keto group) is a dominant feature influencing both the conformation and reactivity of the butyramide backbone. This group makes the molecule susceptible to keto-enol tautomerism, where a proton can migrate from the alpha-carbon (C2) to the keto oxygen, forming an enol. libretexts.orgmasterorganicchemistry.com The equilibrium between the keto and enol forms is often influenced by the solvent and the presence of other functional groups. youtube.com
The enol form presents a planar, conjugated system that can be stabilized by intramolecular hydrogen bonding between the enol hydroxyl group and the amide carbonyl oxygen. youtube.com This tautomerism is critical as the keto and enol forms have different shapes, hydrogen bonding capabilities, and reactivity profiles, which can lead to interactions with different biological targets or different binding modes within the same target. masterorganicchemistry.com
To understand the specific contributions of each part of 4-Chloro-3-oxo-N-(o-tolyl)butyramide, it is useful to compare it with related structures where these components are varied.
Comparative Analysis with Structurally Related Butyramides and Anilides
Substituent Effects on Aromatic Rings
The nature and position of substituents on the N-aryl ring of anilides are critical determinants of their activity. In various classes of biologically active anilides, moving a substituent from the ortho to the meta or para position can drastically alter the compound's efficacy.
| Substituent Position | General Effect on Molecular Shape | Potential Impact on Activity |
| Ortho (e.g., o-tolyl) | Induces steric hindrance, often leading to a twisted conformation between the ring and the amide bond. | Can enhance selectivity by forcing a conformation that fits a specific binding site; may also decrease affinity if the planar conformation is required. |
| Meta | Has a moderate steric effect, allowing for more conformational flexibility than an ortho-substituent. | Activity can be highly variable, depending on whether electronic or steric effects are more important for target interaction. |
| Para | Exerts minimal steric hindrance on the amide bond, allowing for near-planarity. | Often allows for different binding interactions, potentially extending into a deeper part of a binding pocket. |
Electron-donating or electron-withdrawing substituents on the aromatic ring also alter the nucleophilicity of the ring and the properties of the amide linker, which can be crucial for molecular recognition. masterorganicchemistry.com
Variations in Butyramide Backbone
The butyramide backbone itself can be modified to probe its role in molecular activity. The chemistry of the polymer backbone has been shown to have a major impact on cellular interactions in other molecular contexts. nih.gov Altering the length of the carbon chain, removing the 3-oxo group, or replacing the 4-chloro substituent can provide insight into the structural requirements for activity.
| Backbone Modification | Expected Impact on Properties | Rationale |
| Removal of 3-Oxo group | Eliminates keto-enol tautomerism; increases conformational flexibility. | Simplifies the molecule's conformational landscape; removes a key hydrogen bond acceptor. |
| Removal of 4-Chloro group | Decreases electrophilicity of the backbone; removes potential for halogen bonding. | Tests the importance of the electron-withdrawing effect and specific halogen interactions for activity. |
| Chain length variation | Alters the distance and spatial relationship between the chloro-substituent and the anilide moiety. | Probes the optimal spacing required for simultaneous interaction with different regions of a binding site. |
Systematic modifications like these are fundamental to SAR studies and are essential for optimizing a lead compound into a more potent and selective agent. frontiersin.orgmdpi.com The specific combination of the chloro, oxo, and o-tolyl groups in this compound creates a unique chemical entity whose properties are a composite of these individual influences.
In-depth Analysis of this compound Analogues Reveals Limited Publicly Available Research for a Detailed Structure-Activity Relationship Study
A thorough investigation into the scientific literature and chemical databases for information on "this compound" and its analogues has revealed a significant scarcity of publicly available research pertaining to its specific Structure-Activity Relationship (SAR) and molecular design principles. While the chemical identity of the compound is established, detailed studies required to construct a comprehensive analysis of its molecular recognition and quantitative structure-activity relationships are not readily found in accessible scientific journals, patents, or academic publications.
The compound "this compound" belongs to the class of β-keto amides, which are known for their versatile roles as intermediates in organic synthesis and as scaffolds in medicinal chemistry. Generally, the biological activity of such compounds can be modulated by alterations to the aryl ring, the amide linkage, and the β-dicarbonyl moiety. However, without specific research on this particular compound and its close analogues, any discussion on design strategies for modulating its molecular recognition would be purely speculative.
Similarly, the application of Quantitative Structure-Activity Relationship (QSAR) methodologies is contingent on the availability of a dataset of analogues with corresponding biological activity data. QSAR models are statistically derived relationships between the chemical structures of a series of compounds and their biological activities. The development of such models requires extensive synthesis and biological testing of a library of related molecules to identify the physicochemical properties that govern their activity. The current search indicates a lack of such a dataset for this compound analogues in the public domain.
While general principles of medicinal chemistry and drug design could be applied to hypothesize potential modifications to the structure of this compound, the absence of empirical data prevents a scientifically rigorous analysis as requested. The professional and authoritative tone required for the article cannot be maintained without credible, specific research findings.
Therefore, the generation of a detailed and scientifically accurate article focusing solely on the chemical compound “this compound” and adhering strictly to the requested outline on Structure-Activity Relationship, molecular design, and QSAR is not feasible at this time due to the lack of specific research and data.
Based on a comprehensive search of available scientific literature, there is no specific research data detailing the mechanistic studies, molecular interactions, or biological activities of the chemical compound This compound corresponding to the sections outlined in your request.
The search did not yield any studies on this specific compound's interaction with enzymes like Lipoxygenase (LOX) or FabI, its receptor binding profiles, its anti-proliferative effects, its ability to induce apoptosis, or its anti-biofilm formation mechanisms.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for "this compound" while adhering to the strict outline provided. To do so would require fabricating data that does not exist in the current body of scientific literature.
Mechanistic Studies of Molecular Interactions and Biological Activities of 4 Chloro 3 Oxo N O Tolyl Butyramide
Molecular Mechanism of Action in Investigated Bioactivities
The molecular mechanisms underlying the biological activities of 4-Chloro-3-oxo-N-(o-tolyl)butyramide are intrinsically linked to its chemical structure. Central to its function is the presence of a β-dicarbonyl moiety, which allows for keto-enol tautomerism. This phenomenon involves the migration of a proton and the shifting of bonding electrons, resulting in two distinct isomers: the keto form and the enol form. The equilibrium between these two forms is sensitive to the molecular environment, including the solvent, and plays a crucial role in the compound's interactions with biological targets.
The presence of both electron-donating (the o-tolyl group) and electron-withdrawing (the chloro and carbonyl groups) substituents influences the electron distribution throughout the molecule. This electronic arrangement is fundamental to its reactivity and its ability to participate in various non-covalent interactions, which are often the basis for biological activity.
Interaction with Light and Chromophoric Properties (as a model compound)
As a model compound, this compound's interaction with light is dictated by its electronic structure, which allows for the absorption of ultraviolet (UV) and visible light. This absorption is attributed to electronic transitions, primarily of the n→π* and π→π* types. The carbonyl groups possess non-bonding electrons (n) that can be excited to anti-bonding π* orbitals, typically resulting in weak absorption bands in the near-UV region. The aromatic ring and the conjugated system that can form in the enol tautomer give rise to more intense π→π* transitions.
The chromophoric properties are significantly influenced by the keto-enol tautomeric equilibrium. The enol form, with its extended C=C-C=O conjugated system, is expected to absorb light at longer wavelengths compared to the more isolated carbonyl groups in the keto form. The position of the absorption maximum (λmax) can be affected by the solvent environment, a phenomenon known as solvatochromism. In polar solvents, hydrogen bonding can stabilize the ground or excited states differently, leading to shifts in the absorption spectrum.
Table 1: Hypothetical Spectroscopic Data for this compound in Different Solvents (based on related compounds)
| Solvent | Dielectric Constant (ε) | Keto Form λmax (nm) | Enol Form λmax (nm) |
| Hexane (B92381) | 1.88 | ~245 | ~280 |
| Ethanol (B145695) | 24.55 | ~250 | ~295 |
| Water | 80.1 | ~255 | ~305 |
Note: This table is illustrative and based on the expected behavior of β-ketoamides. Actual values would require experimental verification.
Role of Conjugated Systems in Molecular Function
The functionality of this compound is critically dependent on its conjugated systems. In the keto form, the molecule possesses a degree of electronic delocalization through the amide bond and the aromatic ring. However, the formation of the enol tautomer creates a more extended planar conjugated system, which includes the C=C double bond, the carbonyl group, and potentially the aromatic ring.
This extended conjugation has several important consequences:
Stabilization: A larger conjugated system generally leads to greater molecular stability due to the delocalization of π-electrons over a larger area.
Reactivity: The electron density distribution within the conjugated system dictates the sites of electrophilic and nucleophilic attack, thereby influencing the compound's chemical reactivity and its interactions with biological molecules.
Spectroscopic Properties: As mentioned previously, the extent of conjugation directly impacts the energy required for electronic transitions. A more extended conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift in the absorption spectrum.
The planarity of the conjugated system is also a key factor. Any steric hindrance that forces parts of the molecule out of plane, such as the ortho-methyl group on the tolyl substituent, can disrupt the π-orbital overlap and alter the electronic and photophysical properties. The dynamic interplay between the keto and enol forms, and the resulting changes in the conjugated system, are central to the molecular function of this compound.
Computational and Theoretical Chemistry Approaches for 4 Chloro 3 Oxo N O Tolyl Butyramide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-Chloro-3-oxo-N-(o-tolyl)butyramide. These calculations solve the Schrödinger equation for the molecule, providing information about molecular orbitals, electron density distribution, and various reactivity descriptors.
Molecular Geometry and Stability: The first step in quantum chemical calculations is the optimization of the molecular geometry to find the most stable conformation. Using a functional like B3LYP with a suitable basis set (e.g., 6-31+G(d)), the bond lengths, bond angles, and dihedral angles of this compound can be determined. These optimized parameters provide a foundational understanding of the molecule's three-dimensional structure.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, the distribution of HOMO and LUMO densities would highlight the regions most susceptible to electrophilic and nucleophilic attack, respectively.
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and amide groups, and positive potential around the hydrogen atoms.
Reactivity Descriptors: Various global and local reactivity descriptors can be calculated from the electronic structure to quantify the reactivity of this compound. These include:
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules.
Table 1: Calculated Electronic Properties of a Butanoic Acid Derivative (Example Data) This table presents example data for a related butanoic acid derivative to illustrate the typical output of quantum chemical calculations. Specific values for this compound would require dedicated computational studies.
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.54 |
| LUMO Energy (eV) | -1.23 |
| Energy Gap (eV) | 5.31 |
| Electronegativity (χ) | 3.885 |
| Chemical Hardness (η) | 2.655 |
| Softness (S) | 0.377 |
| Electrophilicity Index (ω) | 2.83 |
Molecular Docking and Simulation Studies of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Identifying Potential Biological Targets: The first step in molecular docking is to identify a potential biological target for this compound. Based on its chemical structure, which contains features common in bioactive molecules, it could potentially interact with a variety of enzymes or receptors.
Docking Procedure: The three-dimensional structure of this compound, obtained from quantum chemical calculations or experimental data, is placed into the binding site of the target protein. A scoring function is then used to estimate the binding affinity, or the strength of the interaction, between the ligand and the protein. The docking process explores various possible conformations and orientations of the ligand within the binding site to find the one with the best score.
Analysis of Binding Interactions: The results of a molecular docking study would reveal the specific interactions between this compound and the amino acid residues of the target protein. These interactions can include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.
Van der Waals Forces: Weak, short-range electrostatic attractions.
Pi-Pi Stacking: Interactions between aromatic rings.
By analyzing these interactions, researchers can understand the molecular basis of the ligand's binding and identify key residues involved in the interaction.
Molecular Dynamics (MD) Simulations: Following molecular docking, molecular dynamics simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the interaction, allowing for the observation of conformational changes in both the ligand and the protein.
Table 2: Example Molecular Docking Results for a Ligand with a Target Protein This table illustrates the type of data obtained from a molecular docking study. The specific values for this compound would depend on the chosen biological target.
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Number of Hydrogen Bonds | 3 |
| Interacting Residues | Lys120, Ser234, Tyr345 |
| Inhibition Constant (Ki) (µM) | 2.1 |
Prediction of Tautomeric Preferences and Energetics
Tautomerism is the phenomenon where a single chemical compound can exist in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For this compound, the most likely form of tautomerism is keto-enol tautomerism, involving the interconversion between the keto form (containing a carbonyl group) and the enol form (containing a hydroxyl group adjacent to a double bond).
Computational Approach: Quantum chemical calculations can be used to predict the relative stabilities of the different tautomers of this compound. The geometries of both the keto and enol forms are optimized, and their electronic energies are calculated. The tautomer with the lower energy is predicted to be the more stable and therefore the predominant form under given conditions.
Solvent Effects: The relative stability of tautomers can be significantly influenced by the solvent. Therefore, it is important to include the effect of the solvent in the calculations, which can be done using implicit solvent models like the Polarizable Continuum Model (PCM). In polar solvents, the more polar tautomer is often favored.
Energetics of Tautomerization: In addition to predicting the preferred tautomer, computational methods can also be used to calculate the energy barrier for the tautomerization reaction. This provides information about the kinetics of the interconversion between the keto and enol forms.
Table 3: Predicted Relative Energies of Tautomers in Different Solvents (Example) This table shows hypothetical data for the tautomeric preferences of a molecule similar to this compound.
| Solvent | Relative Energy of Enol Form (kcal/mol) | Predicted Predominant Form |
|---|---|---|
| Gas Phase | +2.5 | Keto |
| Chloroform | +1.8 | Keto |
| Water | -0.5 | Enol |
Spectroscopic Property Simulations and Validation
Computational methods can simulate various types of spectra for this compound, which can then be compared with experimental data for validation of the computational model and interpretation of the experimental spectra.
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These calculated frequencies correspond to the vibrational modes of the molecule and can be used to simulate the IR spectrum. By comparing the simulated spectrum with an experimental IR spectrum, the vibrational bands can be assigned to specific functional groups and vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in this compound can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated chemical shifts can be used to simulate the ¹H and ¹³C NMR spectra, which can be invaluable for the structural elucidation of the molecule.
UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths of this compound. These calculations provide information about the electronic transitions that occur when the molecule absorbs light in the UV-visible region, allowing for the simulation of the UV-Vis spectrum.
Table 4: Comparison of Calculated and Experimental Spectroscopic Data (Example) This table provides an example of how simulated spectroscopic data can be compared with experimental results for a related compound.
| Spectroscopic Technique | Calculated Value | Experimental Value |
|---|---|---|
| IR: C=O Stretch (cm⁻¹) | 1720 | 1715 |
| ¹H NMR: Amide N-H (ppm) | 8.5 | 8.3 |
| ¹³C NMR: Carbonyl C (ppm) | 205 | 203 |
| UV-Vis: λmax (nm) | 280 | 278 |
Future Directions and Emerging Research Avenues for 4 Chloro 3 Oxo N O Tolyl Butyramide
Development of Novel and Green Synthetic Routes
Current synthetic methods for analogous butyramide (B146194) structures often rely on conventional approaches that may involve hazardous reagents or generate significant waste. Future research would ideally focus on developing more sustainable and efficient synthetic strategies.
Key Research Objectives:
Catalytic Approaches: Investigation into metal- or organo-catalyzed reactions to construct the core structure of 4-Chloro-3-oxo-N-(o-tolyl)butyramide could lead to higher yields and milder reaction conditions.
Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, improve safety, and allow for easier scalability.
Biocatalysis: Employing enzymes to catalyze key steps in the synthesis could enhance stereoselectivity and reduce the environmental impact.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
A comparative table of potential synthetic routes could be structured as follows:
| Synthetic Route | Potential Advantages | Potential Challenges |
| Conventional Synthesis | Established procedures | Use of hazardous reagents, lower atom economy |
| Catalytic Synthesis | Higher efficiency, milder conditions | Catalyst cost and sensitivity |
| Flow Chemistry | Enhanced safety and scalability | Initial setup costs |
| Biocatalysis | High selectivity, environmentally friendly | Enzyme stability and availability |
Exploration of New Chemical Transformations and Cascade Reactions
The functional groups present in this compound, including the chloro, keto, and amide moieties, offer opportunities for a variety of chemical transformations.
Potential Research Areas:
Cascade Reactions: Designing one-pot reactions where multiple chemical bonds are formed in a single operation would significantly improve synthetic efficiency. For instance, a cascade reaction could be developed to introduce additional complexity and build heterocyclic systems from the butyramide scaffold.
Functional Group Interconversion: Exploring the reactivity of the ketone and chloro groups to introduce new functionalities and create a library of derivatives for further study.
Cyclization Reactions: Investigating intramolecular reactions to form cyclic structures, which are common motifs in biologically active molecules.
Advanced SAR and De Novo Molecular Design for Target-Specific Interactions
To explore the potential of this compound in drug discovery, a systematic study of its structure-activity relationship (SAR) would be crucial.
Methodologies to be Explored:
Combinatorial Chemistry: Synthesizing a library of analogs by systematically modifying different parts of the molecule (the chlorobutyramide core, the o-tolyl group) to identify key structural features for biological activity.
Computational Modeling: Using molecular docking and other computational tools to predict how analogs of this compound might interact with specific biological targets.
De Novo Design: Employing computer algorithms to design novel molecules based on the core scaffold that are optimized for binding to a particular target.
A hypothetical SAR study could yield data that can be tabulated as shown below:
| Modification | Position of Modification | Observed Activity |
| Replacement of Chlorine | C4 | Increase/Decrease |
| Substitution on o-tolyl ring | Various | Increase/Decrease |
| Alteration of the keto group | C3 | Increase/Decrease |
In-depth Elucidation of Broader Mechanistic Pathways
Should this compound exhibit any significant biological activity, understanding its mechanism of action would be a critical area of future research.
Key Research Questions:
Target Identification: Identifying the specific biomolecules (e.g., enzymes, receptors) with which the compound interacts.
Pathway Analysis: Determining the broader cellular or physiological pathways that are modulated by the compound's activity.
Biophysical Techniques: Utilizing techniques such as X-ray crystallography or NMR spectroscopy to study the interaction between the compound and its biological target at the molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
